molecular formula C11H10ClN3O B1487934 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine CAS No. 1369020-39-2

6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine

Cat. No.: B1487934
CAS No.: 1369020-39-2
M. Wt: 235.67 g/mol
InChI Key: QYRJFVDJUDHMFZ-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-amine core and a 5-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the core pyrimidin-4-amine structure. One common approach is the reaction of a suitable pyrimidin-4-amine derivative with a chloro-substituted phenol derivative under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is utilized to study various biological processes and pathways. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular signaling mechanisms.

Medicine: In the field of medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases related to its molecular targets.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 6-(4-Chloro-2-methoxyphenyl)pyrimidin-4-amine

  • 6-(3-Chloro-2-methoxyphenyl)pyrimidin-4-amine

  • 6-(5-Chloro-3-methoxyphenyl)pyrimidin-4-amine

Uniqueness: 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-10-3-2-7(12)4-8(10)9-5-11(13)15-6-14-9/h2-6H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRJFVDJUDHMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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